molecular formula C13H30BNO4Si B3118014 (1-(Triisopropylsilyl)-1H-pyrrol-3-yl)boronic acid dihydrate CAS No. 2304635-79-6

(1-(Triisopropylsilyl)-1H-pyrrol-3-yl)boronic acid dihydrate

Cat. No. B3118014
CAS RN: 2304635-79-6
M. Wt: 303.28
InChI Key: HDZWOKKAHAQBEU-UHFFFAOYSA-N
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Description

“(1-(Triisopropylsilyl)-1H-pyrrol-3-yl)boronic acid dihydrate” is a specialty product used in proteomics research . It has the molecular formula C13H26BNO2Si .


Synthesis Analysis

The synthesis of boronic esters involves the formation, functionalization, and deprotection of boronic esters. This process can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection .


Molecular Structure Analysis

The molecular structure of “(1-(Triisopropylsilyl)-1H-pyrrol-3-yl)boronic acid dihydrate” is represented by the empirical formula C13H26BNO2Si . The molecular weight of this compound is 267.25 .


Chemical Reactions Analysis

This compound is often used in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Scientific Research Applications

Organic Synthesis

This compound is used in the synthesis of complex organic molecules due to its unique reactivity and ability to form stable covalent bonds with diols and polyols. For example, Kennedy et al. (2006) explored the nitration of 1-(triisopropylsilyl)-1H-pyrrole, which leads to a mixture of products including 3-nitro-1-(triisopropylsilyl)-1H-pyrrole, demonstrating its utility in synthesizing nitrogen-containing heterocycles Kennedy et al., 2006. Additionally, Krivokapić et al. (2003) reported its application in the Rothemund condensation to generate a variety of porphyrinoids, showcasing its versatility in constructing macrocyclic compounds with potential applications in materials science and catalysis Krivokapić et al., 2003.

Materials Science

In the context of materials science, boronic acid derivatives, including the one , are studied for their binding properties with various organic compounds and biological molecules. Hernández-Negrete et al. (2021) investigated the synthesis and characterization of boronic acid derivatives for their potential applications in pharmaceuticals and biology, highlighting the importance of boronic acids in developing new materials with biological relevance Hernández-Negrete et al., 2021.

Catalysis

Boronic acids and their derivatives are also utilized in catalysis, particularly in cross-coupling reactions. Bouillon et al. (2003) described methods for synthesizing halopyridinylboronic acids and esters, including those involving triisopropylborate, for use in Suzuki cross-coupling reactions. This illustrates the role of such compounds in facilitating the formation of new carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules Bouillon et al., 2003.

Biomolecular Interactions

The specific interactions between boronic acids and diols or polyols make them suitable for studying biomolecular interactions and developing sensors. Nagai et al. (1993) investigated the stabilization of sugar-boronic esters with indolylboronic acid in water, demonstrating the selectivity and potential application of boronic acids in sensing and recognizing biological molecules Nagai et al., 1993.

Safety and Hazards

The safety data sheet for this compound indicates that it is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . It is classified as a combustible solid .

properties

IUPAC Name

[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26BNO2Si.2H2O/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17;;/h7-12,16-17H,1-6H3;2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZWOKKAHAQBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30BNO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Triisopropylsilyl)-1H-pyrrol-3-yl)boronic acid dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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